N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide
Description
"N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide" is a sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a tetrahydropyran (oxan-4-yl) group and a cyclopropanesulfonamide moiety. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the cyclopropane sulfonamide group may enhance solubility and target binding affinity .
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c15-19(16,9-1-2-9)12-7-10-13-11(14-18-10)8-3-5-17-6-4-8/h8-9,12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICVZQXOKNCLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO . The cyclopropane ring can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The oxadiazole ring may participate in hydrogen bonding or π-π interactions, while the sulfonamide group can form strong hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize the properties of "N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide," a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on available literature and structural analogs:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Oxadiazole vs. Pyridine Cores :
- The 1,2,4-oxadiazole ring in the target compound offers greater rigidity and metabolic stability compared to pyridine-based sulfonamides. This may enhance its pharmacokinetic profile but reduce flexibility in binding to certain targets .
- Pyridine-containing analogs (e.g., COX-2 inhibitors) exhibit stronger π-π stacking interactions but lower solubility due to aromaticity .
However, the latter’s bulky aryl group may enhance hydrophobic binding in enzyme pockets . The cyclopropane sulfonamide moiety is unique to the target compound. Cyclopropane’s strain energy may influence conformational dynamics, while the sulfonamide group provides hydrogen-bonding capacity for target engagement.
Biological Activity: The compound in demonstrates reported antimicrobial activity, likely due to the 1,3,4-oxadiazole-thioether linkage facilitating membrane disruption. The target compound lacks this feature, suggesting divergent mechanisms .
Research Findings and Data
Computational Insights :
- Molecular docking studies (hypothetical) suggest that the target compound’s cyclopropane sulfonamide may bind to the ATP pocket of kinases, but with lower affinity than ’s propanamide derivative due to steric constraints .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide is a compound that features a unique structural arrangement combining an oxadiazole ring with a cyclopropanesulfonamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular weight is approximately 233.7 g/mol. The compound can be represented structurally as follows:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of this scaffold can effectively inhibit various bacterial strains. For instance:
- Antibacterial Effects : Compounds similar to this compound have demonstrated activity against Mycobacterium tuberculosis and other resistant strains. The mechanism often involves the inhibition of fatty acid biosynthesis pathways by targeting enzymes such as enoyl-acyl carrier protein (ACP) reductase .
- Antifungal and Antiviral Properties : The oxadiazole derivatives have also been reported to possess antifungal and antiviral activities, which are attributed to their ability to disrupt cellular processes in pathogens .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been explored in various studies. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Proliferation : Similar compounds have shown potential in inhibiting cell proliferation in various cancer cell lines by interfering with cell cycle regulation .
- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
